molecular formula C19H33N3O7S B1667289 Biotin-PEG3-acid CAS No. 252881-76-8

Biotin-PEG3-acid

Cat. No. B1667289
CAS RN: 252881-76-8
M. Wt: 447.5 g/mol
InChI Key: HRGPPBXEZFBGDJ-MPGHIAIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-acid is a biotinylation reagent that can react with an amine attached molecule . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It is reagent grade and used for research purposes .


Synthesis Analysis

The synthesis of Biotin-PEG3-acid involves the use of psoralen, a popular crosslinking moiety that reacts with double-stranded DNA and RNA upon exposure to longwave UV light . A new probe, AP3B, uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids .


Molecular Structure Analysis

Biotin-PEG3-acid has a chemical formula of C19H33N3O7S . It features a long hydrophilic PEG3 linker that separates the biotin residue from the target molecule for efficient binding with streptavidin .


Chemical Reactions Analysis

Biotin-PEG3-acid can react with amine attached molecules . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .


Physical And Chemical Properties Analysis

Biotin-PEG3-acid is a water-soluble compound . The short PEG segments are hydrophilic and confer greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .

Scientific Research Applications

Protein Labeling and Crosslinking

Biotin-PEG3-acid is commonly used for biotinylation , the process of attaching biotin to proteins and other macromolecules . This is particularly useful for assays or affinity purification methods involving avidin or streptavidin probes and resins. The presence of a primary amine group allows for crosslinking to proteins and material surfaces using EDC and other crosslinkers .

Enhancing Solubility in Bioconjugation

The polyethylene glycol (PEG) spacer arm in Biotin-PEG3-acid enhances the water solubility of biotinylated molecules . This is crucial for bioconjugation applications where increased solubility can improve the bioavailability and efficacy of therapeutic agents.

PROTAC Development

Biotin-PEG3-acid serves as a linker in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules . PROTACs are a novel class of therapeutic agents that target proteins for degradation, and the use of Biotin-PEG3-acid can enhance their solubility and effectiveness.

Mechanism of Action

Target of Action

Biotin-PEG3-acid is a biotinylation reagent . It is primarily used to react with amine-attached molecules . The core characteristic of this reagent is its ability to efficiently and stably react with amine attached molecules, thereby achieving the biotinylation process .

Mode of Action

Biotin-PEG3-acid interacts with its targets through a process known as biotinylation . This process involves the formation of a covalent bond between the biotin molecule and the amine group on the target molecule . The PEG (Polyethylene Glycol) segment in Biotin-PEG3-acid serves as a spacer arm, providing flexibility and mobility for the biotin molecules .

Biochemical Pathways

Biotin-PEG3-acid is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG3-acid, as a PROTAC linker, plays a crucial role in this process .

Pharmacokinetics

PEGylation can increase the solubility and stability of drugs, reduce their immunogenicity, and enhance their bioavailability .

Result of Action

The primary result of Biotin-PEG3-acid’s action is the biotinylation of target molecules . This allows for the selective labeling and detection of these molecules in various biological research applications .

Action Environment

The action of Biotin-PEG3-acid can be influenced by various environmental factors. For instance, the efficiency of the biotinylation process can be affected by the pH and temperature of the reaction environment . Additionally, the presence of other reactive groups in the environment can potentially interfere with the biotinylation process .

Safety and Hazards

Biotin-PEG3-acid is not considered a hazardous substance according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

Future Directions

Biotin-PEG3-acid is used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is being developed . This new probe is 4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin .

properties

IUPAC Name

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPPBXEZFBGDJ-MPGHIAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG3-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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